molecular formula C22H22N2O5S2 B2433436 Ethyl 3-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate CAS No. 1116082-73-5

Ethyl 3-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate

Cat. No. B2433436
CAS RN: 1116082-73-5
M. Wt: 458.55
InChI Key: HVLPPDNIYKFVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate is a useful research compound. Its molecular formula is C22H22N2O5S2 and its molecular weight is 458.55. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization for Antimicrobial Activity

Research has highlighted the synthesis and potential application of compounds related to Ethyl 3-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate in antimicrobial activities. For instance, a study synthesized new quinazolines displaying significant antibacterial and antifungal effects against strains such as Eschericia coli, Staphylococcus aureus, and C. albicans (Desai, Shihora, & Moradia, 2007).

Hydrogen-Bonded Supramolecular Structures

Another angle of research involves the examination of hydrogen-bonded supramolecular structures. A study on ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate demonstrated how molecules are linked by hydrogen bonds, contributing to our understanding of molecular assembly and its potential applications in materials science (Portilla et al., 2007).

Crystal Structure and Molecular Interactions

Research on the crystal structure of related compounds, such as N-[4-(Ethoxycarbon­yl)phen­yl]-p-tolyl­sulfonamide, reveals insights into molecular interactions, including intermolecular N—H⋯O interactions, which have implications for understanding drug design and molecular docking (Xing & Nan, 2005).

Spectroscopic and Theoretical Studies

Furthermore, the synthesis and characterization of derivatives have been explored through spectroscopic and theoretical studies. These studies provide a deeper understanding of the molecular structure and properties, essential for pharmaceutical applications and material science (El-Bardan, Gohar, El-Hegazy, & Hamed, 1992).

Photochemically Induced Reactions

The potential of photochemically induced reactions for modifying and creating new molecular structures has been demonstrated, opening pathways for novel synthetic methods in organic chemistry and drug synthesis (Amaoka et al., 2014).

Anticancer and Biological Activity

Additionally, studies have synthesized and evaluated the biological activity of compounds, highlighting their potential as lead compounds for anticancer research (郭瓊文, 2006).

Nonlinear Optical Properties

The synthesis and exploration of Schiff base compounds derived from ethyl-4-amino benzoate have revealed significant nonlinear optical properties, suggesting applications in optical materials and photonics (Abdullmajed et al., 2021).

Chemical Reactions and Synthesis Techniques

Research has also focused on the reactions of annelated 2-aminothiophenes with electron-poor olefins, contributing to the development of novel synthetic strategies in organic chemistry (Fondjo & Döpp, 2006).

properties

IUPAC Name

ethyl 3-[[3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-4-29-22(26)16-6-5-7-17(14-16)23-21(25)20-19(12-13-30-20)24(3)31(27,28)18-10-8-15(2)9-11-18/h5-14H,4H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLPPDNIYKFVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.